molecular formula C19H18N4O2 B7499693 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B7499693
M. Wt: 334.4 g/mol
InChI Key: RAQJJAXGYFUPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as PEPPO, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. PEPPO has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood. However, it has been suggested that 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for lab experiments. It is easy to synthesize and has a high purity yield. 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is also stable under various conditions and can be stored for long periods. However, 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. In addition, 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. One area of research is the development of 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the pharmacokinetic properties of 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one and its potential toxicity in vivo. Furthermore, the development of new synthesis methods for 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one and its derivatives may lead to the discovery of more potent and selective compounds. Finally, the investigation of the mechanism of action of 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may provide insights into the pathogenesis of various diseases and the development of new therapeutic strategies.

Synthesis Methods

1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-phenylethylamine and 3-pyridinecarboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with acetic acid and sodium nitrite to yield 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. The purity and yield of 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be improved by recrystallization from ethanol.

Scientific Research Applications

1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been extensively studied for its potential use in the development of new drugs. It has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. In addition, 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

1-(2-phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-17-12-15(13-23(17)11-9-14-6-2-1-3-7-14)19-21-18(22-25-19)16-8-4-5-10-20-16/h1-8,10,15H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQJJAXGYFUPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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